Home > Products > Building Blocks P938 > (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate - 77497-74-6

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Catalog Number: EVT-339211
CAS Number: 77497-74-6
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is a chemical compound with the CAS Number: 77497-74-6 . It is used as a pharmaceutical intermediate . The molecular weight of this compound is 233.31 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . This reaction was first described by Pictet and Spengler in the year 1911 .


Molecular Structure Analysis

The IUPAC Name of this compound is tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate . The InChI Key is KRSUDBIZXKOKGA-UHFFFAOYNA-N .


Chemical Reactions Analysis

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water . The compound should be stored in a refrigerator .

Synthesis Analysis
  • From (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: One common approach involves the esterification of commercially available (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This method typically utilizes tert-butanol in the presence of a suitable coupling reagent, such as N,N′-dicyclohexylcarbodiimide (DCC), and an activating agent like 4-dimethylaminopyridine (DMAP). [, ]
  • Multistep Synthesis from L-Aspartic Acid: An alternative route involves a multistep synthesis starting from L-aspartic acid. This approach often includes protection, reduction, cyclization, and deprotection steps to achieve the desired product. []
  • Resolution of Racemic Mixtures: Another method involves the resolution of racemic mixtures of tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This can be achieved using chiral resolving agents or enzymatic methods. []
Molecular Structure Analysis

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate possesses a rigid structure due to the fused benzene and piperidine rings, restricting the conformational flexibility of the molecule. The presence of the tert-butyl ester group introduces steric bulk, influencing the reactivity and selectivity in subsequent chemical transformations. [, ]

Chemical Reactions Analysis
  • Alkylation: The nitrogen atom in the tetrahydroisoquinoline ring can undergo alkylation reactions with various alkyl halides, providing access to N-substituted derivatives. [, ]
  • Amide Formation: The carboxylic acid functionality, obtained after deprotection of the tert-butyl ester, can be coupled with amines to form amides. This reaction is valuable for the synthesis of peptidomimetics and other biologically relevant molecules. [, ]
  • Reduction: The carbonyl group in the ester moiety can be selectively reduced to the corresponding alcohol, introducing a handle for further functionalization. []
  • Coupling Reactions: The carboxylic acid can be utilized in various coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce aryl or alkenyl substituents. []
  • Cycloaddition Reactions: The diene system present in the tetrahydroisoquinoline ring can participate in cycloaddition reactions, such as Diels-Alder reactions, allowing for the construction of complex polycyclic structures. []
Applications
  • Pharmaceutical Chemistry: This compound serves as a valuable chiral building block in the synthesis of various pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors [, ], peroxisome proliferator-activated receptor γ (PPARγ) agonists [, ], and potential antivirals. []
  • Medicinal Chemistry: Researchers employ this compound in the development of new drug candidates for treating a wide range of diseases, including cancer, diabetes, and inflammatory disorders. [, , ]
  • Organic Synthesis: It acts as a versatile chiral synthon in developing new synthetic methodologies and strategies for constructing complex molecules with stereochemical control. [, , , ]
  • Material Science: Derivatives of this compound have been explored for their potential applications in materials science, such as liquid crystals and polymers. []

(3S)-2-[(2S)-3-Mercapto-2-methylpropionyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Compound Description: This compound is a potent angiotensin-converting enzyme (ACE) inhibitor, exhibiting an IC50 value of 8.6 nM [, ]. In vivo studies demonstrate its ability to inhibit the pressor response to angiotensin I and reduce systolic blood pressure in renal hypertensive and spontaneously hypertensive rats [, ].

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold with (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The key difference lies in the presence of a (2S)-3-mercapto-2-methylpropionyl substituent at the 2-position, which is crucial for its ACE inhibitory activity [, ].

(S)-N-Tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Compound Description: This compound serves as a key intermediate in the synthesis of compounds with enhanced pharmaceutical activity against the human immunodeficiency virus (HIV) [].

Relevance: This compound is closely related to (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, differing only in the replacement of the ester group with an amide group. This structural modification is strategically employed to enhance the antiviral properties of the resulting compounds [].

(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine salt

Compound Description: This compound exhibits potent and selective agonist activity towards the peroxisome proliferator-activated receptor gamma (PPARγ) with an EC50 of 85 nM []. It also acts as an inhibitor of protein-tyrosine phosphatase 1B (PTP-1B) with an IC50 of 1.0 μM []. In vivo studies demonstrate its ability to reduce plasma glucose and triglyceride levels in KK-Ay mice [].

N-Substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates

Compound Description: These compounds serve as intermediates in the synthesis of 2-substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins Tic-H) []. They are synthesized through the reaction of methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with various isocyanates [].

Relevance: These compounds share the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate core with (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, with the primary difference being the presence of a methyl ester group instead of a tert-butyl ester. Additionally, these compounds possess an aminocarbonyl group at the 2-position, which serves as a precursor for the formation of the imidazolidinedione ring in the target hydantoins [].

2-Substituted (10aS)-3-thioxo-1,2,3,5,10,10a-hexahydroimidazo[1,5-b]isoquinolin-1-ones (thiohydantoins Tic-TH)

Compound Description: These compounds are thiourea derivatives synthesized via the reaction of methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with various isothiocyanates [].

Relevance: Like the previous group, these compounds share the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate core with (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The key structural difference lies in the presence of a thioxoimidazolidinone ring system at the 2-position, which distinguishes them from the hydantoins Tic-H [].

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)propan-2-ol

Compound Description: This compound acts as a novel chiral auxiliary and is synthesized from (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid []. Its propanoylated derivative, (S)-1-(3-(2-hydroxypropan-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, can be alkylated with benzyl bromide or n-butyl iodide with moderate to high conversion and diastereomeric ratios [].

Relevance: This compound represents a simplified version of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, lacking the carboxylate ester moiety. Its ability to induce diastereoselectivity in alkylation reactions highlights the potential of the (S)-1,2,3,4-tetrahydroisoquinoline scaffold for asymmetric synthesis [].

(S)-4-Tert-butyl-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)-1,3-thiazole

Compound Description: This compound is a potential tetrahydroisoquinoline (TIQ) thiazole ligand. In its crystal structure, the N-containing six-membered ring of the TIQ unit adopts a half-chair conformation [].

Relevance: This compound features the (S)-1,2,3,4-tetrahydroisoquinoline moiety linked to a thiazole ring, directly connecting it to (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. The presence of the tert-butyl group on the thiazole ring further reinforces the structural similarity [].

Properties

CAS Number

77497-74-6

Product Name

(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

IUPAC Name

tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1

InChI Key

KRSUDBIZXKOKGA-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.